Lipophilicity vs. Parent Analog
The target compound exhibits a calculated LogP of 6.7245, compared to LogP 3.6784 for the closest available structural analog, 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole (CAS 1269294-32-7), which lacks the decanoate ester . The ΔLogP of +3.05 reflects the contribution of the ten-carbon aliphatic ester chain. A LogP of 6.72 exceeds typical oral bioavailability thresholds (LogP ≤5) but is deliberately positioned for partitioning into lipid-rich environments, membrane bilayers, or hydrophobic protein binding pockets that are inaccessible to the more polar parent core .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.7245 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)-5-phenyl-1H-pyrazole (CAS 1269294-32-7): LogP = 3.6784 |
| Quantified Difference | ΔLogP = +3.0461 |
| Conditions | Computed physicochemical property from molecular structure; source: Chemsrc database |
Why This Matters
A ΔLogP of +3.0 represents a ~1,000-fold shift in octanol-water partition ratio, determining whether a compound distributes into aqueous assay media or lipid compartments during screening.
